

An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Fluoro-3-nitrophenylacetic acid*

Cat. No.: *B067054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrophenylacetic acid is a substituted aromatic carboxylic acid that holds significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique electronic properties that make it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted into other functional groups, such as amines, providing a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the key properties, a detailed experimental protocol for its synthesis, and its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental properties of **4-Fluoro-3-nitrophenylacetic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C8H6FNO4
Molecular Weight	199.14 g/mol
IUPAC Name	2-(4-fluoro-3-nitrophenyl)acetic acid
CAS Number	192508-36-4
Appearance	Solid
Canonical SMILES	C1=CC(=C(C=C1CC(=O)O)F)--INVALID-LINK-- [O-]
InChI Key	FLCOFHGXMMGYDB-UHFFFAOYSA-N

Synthesis of 4-Fluoro-3-nitrophenylacetic Acid

The synthesis of **4-Fluoro-3-nitrophenylacetic acid** can be achieved through a two-step process starting from 4-fluorophenylacetic acid. The first step involves the nitration of the aromatic ring, followed by the purification of the desired isomer.

Experimental Protocol:

Step 1: Nitration of 4-Fluorophenylacetic Acid

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 4-fluorophenylacetic acid to 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
- Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid in sulfuric acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

- Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
- Extraction: The precipitated product is then extracted with ethyl acetate (3 x 50 mL).
- Washing: The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product, a mixture of isomers, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the **4-fluoro-3-nitrophenylacetic acid** isomer.

Step 2: Characterization

The structure and purity of the synthesized **4-Fluoro-3-nitrophenylacetic acid** should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Development and Medicinal Chemistry

Substituted phenylacetic acids are a class of compounds frequently utilized as key intermediates in the synthesis of a wide range of pharmaceuticals. The specific structural motifs of **4-Fluoro-3-nitrophenylacetic acid** make it a particularly attractive starting material for the following reasons:

- Fluorine Substitution: The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. It can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.
- Versatile Nitro Group: The nitro group serves as a synthetic handle that can be readily reduced to an amino group. This primary amine can then be further functionalized through various reactions, such as amide bond formation, sulfenylation, or diazotization, allowing for

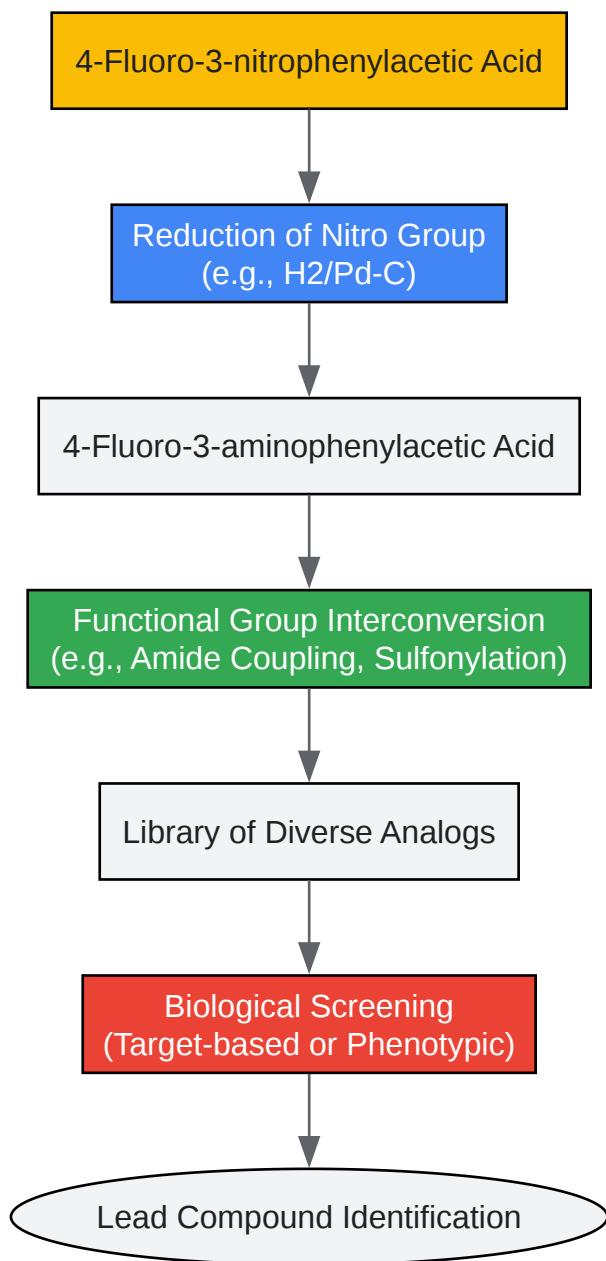
the introduction of diverse chemical functionalities and the exploration of structure-activity relationships (SAR).

While specific drugs directly synthesized from **4-Fluoro-3-nitrophenylacetic acid** are not prominently documented in publicly available literature, its structural analogs are integral to the synthesis of various therapeutic agents. For instance, nitrophenylacetic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The unique combination of a fluoro and a nitro substituent on the phenylacetic acid scaffold makes it a high-value building block for the generation of novel chemical entities in drug discovery programs targeting a wide range of diseases.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of **4-Fluoro-3-nitrophenylacetic acid** from 4-fluorophenylacetic acid.



[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-Fluoro-3-nitrophenylacetic acid**.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression of how **4-Fluoro-3-nitrophenylacetic acid** can be utilized as a starting material in a drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b067054#4-fluoro-3-nitrophenylacetic-acid-molecular-weight\]](https://www.benchchem.com/product/b067054#4-fluoro-3-nitrophenylacetic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com